molecular formula C9H10BrNO3 B14026314 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine

5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine

Cat. No.: B14026314
M. Wt: 260.08 g/mol
InChI Key: MOBJCGHEFZMGMC-UHFFFAOYSA-N
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Description

5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is a brominated pyridine derivative featuring a 1,3-dioxolane ring fused at the 4-position and a methoxy group at the 2-position. This compound is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The 1,3-dioxolane moiety enhances stability and modulates electronic properties, while the bromine atom offers a reactive site for cross-coupling reactions.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine

InChI

InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3

InChI Key

MOBJCGHEFZMGMC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2OCCO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .

Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the materials science industry, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-2-hydroxy-4-methylpyridine (A109888)
  • Similarity : 0.91
  • Structure : Hydroxy (-OH) at C2 and methyl (-CH₃) at C3.
  • This impacts solubility and reactivity in nucleophilic substitutions .
5-Bromo-2-methoxy-3-methylpyridine (A514770)
  • Similarity : 0.88
  • Structure : Methoxy (-OCH₃) at C2 and methyl at C3.
  • The absence of a dioxolane ring reduces conformational rigidity .
5-Bromo-4-(bromomethyl)-2-methoxypyridine
  • Structure : Bromomethyl (-CH₂Br) at C4 instead of dioxolane.
  • Molecular Weight : 280.94 g/mol (vs. 272.08 g/mol for the target compound) .
  • Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), offering a pathway for further functionalization, unlike the stabilized dioxolane ring .

Boron-Containing Derivatives

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Boronic ester at C3.
  • Applications : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for drug discovery. This functional group is absent in the target compound, limiting its utility in metal-catalyzed couplings .

Pyrimidine Analogs

5-Bromo-2,4-dimethoxypyrimidine
  • Structure : Pyrimidine core with methoxy groups at C2 and C4.
  • Electronic Effects : The pyrimidine ring’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in aromatic substitutions compared to pyridine derivatives. This compound is often used in antimetabolite drug synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Reference
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine C₉H₁₀BrNO₃ 272.08 1,3-dioxolane, Br, -OCH₃ Stabilized intermediate for coupling reactions
5-Bromo-2-hydroxy-4-methylpyridine (A109888) C₆H₆BrNO 188.02 -OH, -CH₃, Br Hydrogen-bonding motifs in APIs
5-Bromo-4-(bromomethyl)-2-methoxypyridine C₇H₇Br₂NO 280.94 -CH₂Br, Br, -OCH₃ SN2 reactions, alkylation
5-Bromo-2-methoxy-3-(dioxaborolan-2-yl)pyridine C₁₂H₁₇BBrNO₃ 313.98 Boronic ester, Br, -OCH₃ Suzuki cross-coupling
5-Bromo-2,4-dimethoxypyrimidine C₆H₇BrN₂O₂ 219.04 Dual -OCH₃, Br, pyrimidine Antimetabolite synthesis

Biological Activity

5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C10H10BrNO3, characterized by a bromine atom, a methoxy group, and a 1,3-dioxolane ring attached to a pyridine core. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Bromine atom : Enhances electrophilic properties.
  • Methoxy group : Increases lipophilicity and may influence receptor binding.
  • 1,3-Dioxolane ring : Contributes to stability and solubility.

Comparison with Similar Compounds

Compound NameKey Differences
5-Bromo-2-methoxy-pyridineLacks the dioxolane ring; different reactivity
5-Bromo-4-hydroxy-2-methoxypyridineHydroxy group instead of dioxolane; altered properties
5-Bromo-6-methoxypyridineDifferent substitution pattern on the pyridine ring

The unique combination of functional groups in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine enhances its reactivity and biological activity compared to structurally similar compounds .

Interaction Studies

Recent studies have focused on the binding affinity of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine to various biological targets such as enzymes and receptors. Preliminary findings suggest that this compound may interact with proteins involved in metabolic pathways or disease processes. Understanding these interactions is crucial for evaluating its therapeutic potential.

Therapeutic Potential

The compound has shown promise in various therapeutic areas, including:

  • Antimicrobial Activity : Initial tests indicate that it may exhibit antibacterial properties against specific strains.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of related pyridine derivatives on ovarian cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine could be further explored for its anticancer properties .
  • Antimicrobial Studies : Another research focused on the antimicrobial activity of similar compounds. The findings revealed that certain analogs showed effective inhibition against Gram-positive bacteria, indicating a potential application in treating bacterial infections .
  • Mechanistic Insights : Research into the mechanism of action highlighted that compounds like 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine could induce apoptosis in cancer cells through reactive oxygen species generation .

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